molecular formula C10H10BrNO2S B1379128 [5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide CAS No. 1822622-32-1

[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide

Cat. No. B1379128
CAS RN: 1822622-32-1
M. Wt: 288.16 g/mol
InChI Key: IKEARKHTEKKNIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H10BrNO2S. Its average mass is 288.161 Da and its monoisotopic mass is 286.961548 Da .

Scientific Research Applications

Biomass Conversion and Biorefinery

This compound has been identified as a potential monomer for biopolymers due to its derivable structure from biomass components like furfurals . The conversion of biomass into valuable chemicals is a significant area of research, focusing on sustainability and the use of renewable resources. The compound’s role in this field could be pivotal in developing new materials that are both eco-friendly and economically viable.

Pharmaceutical Research

In pharmaceutical testing, “5-(Aminomethyl)-2-thienylmethanone hydrobromide” serves as a high-quality reference standard . Its structural uniqueness allows for the exploration of new drug candidates and the study of their interactions at the molecular level, which is crucial for drug development and safety assessments.

Organic Synthesis

The compound’s reactive sites make it a valuable player in organic synthesis . It can undergo various chemical modifications, which is essential for creating complex molecules with specific functions. This versatility is beneficial for synthesizing new compounds with potential applications in different fields of chemistry.

Catalysis

Catalysis is at the heart of organic transformations, and “5-(Aminomethyl)-2-thienylmethanone hydrobromide” could be involved in catalytic processes . Its structure may allow it to act as a catalyst or support the development of new catalytic systems, enhancing reaction efficiency and selectivity.

Material Science

The compound’s potential as a monomer for biopolymers indicates its relevance in material science . Researchers can explore its incorporation into new materials with desirable properties such as biodegradability, strength, and flexibility, contributing to advancements in sustainable materials.

Green Chemistry

Adhering to the principles of green chemistry, “5-(Aminomethyl)-2-thienylmethanone hydrobromide” can be synthesized and utilized in a manner that reduces or eliminates the use and generation of hazardous substances . This approach is crucial for minimizing the environmental impact of chemical processes and products.

Renewable Chemicals

The compound’s derivation from biomass-derived furfurals positions it as a candidate for renewable chemical production . It can be part of the synthetic upgrading of furfurals, contributing to the creation of renewable chemicals that can replace those derived from non-renewable resources.

Innovation in Chemistry

Lastly, the unique structure of “5-(Aminomethyl)-2-thienylmethanone hydrobromide” fuels innovation in various fields of chemistry. Its applications can lead to new discoveries and technologies that push the boundaries of scientific research and industrial practices.

properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEARKHTEKKNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 2
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 3
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 4
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 5
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Reactant of Route 6
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide

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